Ciliatoside B

Description

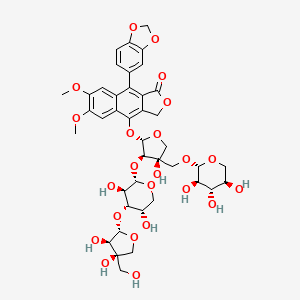

Structure

2D Structure

Properties

Molecular Formula |

C41H48O23 |

|---|---|

Molecular Weight |

908.8 g/mol |

IUPAC Name |

9-(1,3-benzodioxol-5-yl)-4-[(2S,3R,4R)-3-[(2S,3R,4S,5S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-4-hydroxy-4-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxolan-2-yl]oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C41H48O23/c1-52-23-6-17-18(7-24(23)53-2)31(19-8-54-35(49)27(19)26(17)16-3-4-22-25(5-16)61-15-60-22)62-39-34(41(51,14-59-39)13-57-36-29(46)28(45)20(43)9-55-36)64-37-30(47)32(21(44)10-56-37)63-38-33(48)40(50,11-42)12-58-38/h3-7,20-21,28-30,32-34,36-39,42-48,50-51H,8-15H2,1-2H3/t20-,21+,28+,29-,30-,32+,33+,34+,36+,37+,38+,39+,40-,41-/m1/s1 |

InChI Key |

WXAISWUHCSJJHM-FEXIVYOSSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@](CO4)(CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O[C@H]7[C@@H]([C@](CO7)(CO)O)O)O)COC3=O)C8=CC9=C(C=C8)OCO9)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(CO4)(COC5C(C(C(CO5)O)O)O)O)OC6C(C(C(CO6)O)OC7C(C(CO7)(CO)O)O)O)COC3=O)C8=CC9=C(C=C8)OCO9)OC |

Synonyms |

4-O-beta-apiofuranosyl-(1'''''-3''')-alpha-arabinopyranosyl-(1'''-2'')-beta-xylopyranosyl-(1''''-5'')-beta-apiofuranosyldiphyllin ciliatoside B |

Origin of Product |

United States |

Isolation and Purification Methodologies of Ciliatoside B

Plant Source Identification and Collection

Ciliatoside B has been primarily isolated from plants belonging to the Justicia genus. The whole plant of Justicia ciliata is a known source of this compound. acs.orgnih.gov Additionally, this compound has been isolated from Justicia procumbens. nih.govmdpi.com Another plant species, Peristrophe japonica, has also been reported as a source for related compounds like Ciliatoside A, suggesting potential for this compound presence. researchgate.net The collection of these plants typically involves gathering the whole plant for subsequent chemical analysis. acs.orgnih.govnih.gov

Extraction Techniques from Plant Matrix

The initial step in isolating this compound involves the extraction from the plant material. The dried and chipped whole plants of Justicia procumbens are typically extracted with methanol (B129727) at room temperature. mdpi.com This crude methanol extract is then subjected to further partitioning. For instance, the extract can be partitioned between ethyl acetate (B1210297) and water. The ethyl acetate soluble part, which contains a mixture of lignans (B1203133) and other compounds, is then concentrated for further purification. nih.gov In some protocols, the plant material is extracted with 95% ethanol. ijrap.net

Chromatographic Separation Strategies for this compound Isolation

Chromatography is a crucial step in the separation and purification of this compound from the crude extract. Various chromatographic techniques are employed to achieve high purity.

Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. orgchemboulder.commicrobenotes.com The concentrated extract is typically applied to a silica (B1680970) gel column. mdpi.com The separation is achieved by eluting the column with a gradient of solvents, starting from less polar to more polar mixtures. For example, a common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being gradually increased by increasing the proportion of ethyl acetate. mdpi.com Fractions are collected and monitored, often by Thin-Layer Chromatography (TLC), to identify those containing this compound. orgchemboulder.com

Table 1: Column Chromatography Parameters for Lignan (B3055560) Isolation from Justicia species

| Parameter | Description |

| Stationary Phase | Silica gel |

| Mobile Phase | Gradient of n-hexane and ethyl acetate |

| Elution | Stepwise increase in polarity |

| Monitoring | Thin-Layer Chromatography (TLC) |

This table summarizes typical parameters used in column chromatography for the separation of lignans from Justicia species, which would include this compound.

For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is often the final purification step. cjnmcpu.comnih.gov This technique offers higher resolution and efficiency compared to column chromatography. shimadzu.com Fractions obtained from column chromatography that are enriched with this compound are subjected to preparative HPLC. nih.gov A common stationary phase for this purpose is an ODS (octadecylsilyl) column. researchgate.net The mobile phase is typically a mixture of methanol and water, sometimes with a small amount of acid like acetic acid to improve peak shape. nih.gov Isocratic or gradient elution can be used to achieve the desired separation. nih.gov

Thin-Layer Chromatography (TLC) plays a vital role throughout the isolation process. savemyexams.com It is used to monitor the progress of column chromatography separations by analyzing the composition of the collected fractions. orgchemboulder.com TLC is also used to identify the presence of this compound in different fractions by comparing their retardation factor (Rf) values with that of a known standard, if available. savemyexams.com Visualization of the spots on the TLC plate can be achieved by using UV light or by spraying with a suitable chemical reagent that reacts with the compounds to produce colored spots. epfl.chnih.gov

Purity Assessment of Isolated this compound

The purity of the isolated this compound is determined using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for purity assessment. researchgate.netplos.org The purity is generally determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram. plos.org A purity of greater than 95% is often the standard for subsequent structural elucidation and biological activity studies. plos.orgresearchgate.net The structure of the purified compound is then confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization of Ciliatoside B

Elucidation of the Aglycone Moiety (Diphyllin Framework)

The non-sugar portion, or aglycone, of Ciliatoside B was identified as diphyllin (B1215706). nih.gov Diphyllin is a well-characterized arylnaphthalene lignan (B3055560) lactone, possessing a rigid tetracyclic skeleton. researchgate.net This core structure is fundamental to a variety of biologically active lignans (B1203133). The identification of this framework is an essential first step, achieved by comparing the NMR and MS data of the glycoside with those of isolated or synthetic diphyllin. nih.gov The characteristic signals of the aromatic protons and carbons, the lactone carbonyl group, and the methoxy (B1213986) groups in the NMR spectra are key identifiers for the diphyllin moiety. acs.org

Characterization of Glycosidic Linkages and Sugar Components (e.g., Apiose, Arabinose, Xylose)

This compound possesses a complex, branched tetrasaccharide chain attached to the diphyllin aglycone. The complete structure is identified as diphyllin-O-[β-D-apiofuranosyl-(1 → 3)-α-L-arabinopyranosyl-(1 → 2)-[β-D-xylopyranosyl-(1 → 3′)]-β-D-apiofuranoside]. nih.govacs.org

This structure reveals the following components and linkages:

Sugar Components : The oligosaccharide is composed of four sugar units: two molecules of D-apiose (a branched-chain pentose), one molecule of α-L-arabinose, and one molecule of β-D-xylose. nih.govacs.org

Glycosidic Linkages : The sugars are connected in a specific sequence via glycosidic bonds. A β-D-apiofuranose unit is directly attached to the diphyllin aglycone. nih.govacs.org A β-D-xylopyranose is attached to the 3'-position of this initial apiose unit. nih.govacs.org An α-L-arabinopyranose is linked to the 2-position of the same apiose. nih.govacs.org Finally, a terminal β-D-apiofuranose is attached to the 3-position of the arabinopyranose. nih.govacs.org The determination of these specific linkages and the stereochemistry (α or β) of each anomeric center is accomplished through detailed 2D NMR analysis.

Table 1: Sugar Components and Linkages in this compound

| Sugar Unit | Type | Linkage To | Linkage Position |

|---|---|---|---|

| Apiose 1 | β-D-apiofuranoside | Diphyllin | - |

| Xylose | β-D-xylopyranosyl | Apiose 1 | (1 → 3') |

| Arabinose | α-L-arabinopyranosyl | Apiose 1 | (1 → 2) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural determination of complex natural products like this compound. It provides detailed information about the carbon skeleton and the spatial arrangement of atoms. mdpi.comrsc.org

One-dimensional NMR spectra provide the initial and fundamental data for structure elucidation.

¹H NMR (Proton NMR) : The ¹H NMR spectrum reveals the number of different types of protons and their electronic environments. For this compound, this spectrum shows distinct signals for the aromatic protons of the diphyllin core, the protons of the lactone methylene (B1212753) group, and the methoxy groups. acs.org Additionally, a complex region of signals corresponds to the protons of the four sugar units, including the characteristic anomeric protons whose chemical shifts and coupling constants give clues about the sugar's identity and the stereochemistry of the glycosidic bond. acs.org

¹³C NMR (Carbon-13 NMR) : The ¹³C NMR spectrum shows the number of chemically non-equivalent carbon atoms. In a proton-decoupled spectrum, each unique carbon appears as a singlet. rsc.org For this compound, distinct signals are observed for the carbons of the diphyllin framework (including aromatic, lactone, and methoxy carbons) and the carbons of the four sugar moieties. acs.orgrsc.org The chemical shifts of the anomeric carbons are particularly diagnostic for identifying the nature of the sugars and their linkages. unesp.br

Table 2: Representative ¹³C and ¹H NMR Data for the Diphyllin Aglycone Moiety Note: These are typical chemical shift values for the diphyllin core, as reported for related compounds. The exact shifts in this compound will be influenced by glycosylation.

| Position | ¹³C (ppm) | ¹H (ppm) |

|---|---|---|

| Diphyllin Core | ||

| 1 | 128.5 | - |

| 2 | 119.2 | - |

| 3 | 130.4 | - |

| 4 | 147.7 | 7.89 (s) |

| 5 | 100.6 | 6.97 (s) |

| 6 | 150.9 | - |

| 7 | 150.1 | - |

| 8 | 106.2 | 7.47 (s) |

| 9 | 134.4 | - |

| 10 | 123.6 | - |

| 11 | 169.6 | - |

| 12 | 66.6 | 5.41 (s) |

| 1' | 126.5 | - |

| 2' | 110.7 | 6.71 (s) |

| 3' | 147.4 | - |

| 4' | 147.8 | - |

| 5' | 108.2 | 6.61 (s) |

| 6' | 123.6 | - |

| 6-OCH₃ | 56.1 | 3.94 (s) |

| 7-OCH₃ | 55.8 | 3.68 (s) |

| 3',4'-OCH₂O | 101.2 | 6.02 (s) |

Data derived from literature values for diphyllin and its analogues. researchgate.net

Two-dimensional NMR experiments are indispensable for assembling the complete structure of this compound by revealing correlations between nuclei. acs.org

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. rsc.org Within the sugar units of this compound, COSY spectra allow for the tracing of proton-proton correlations along each sugar ring, helping to assign all the non-anomeric protons starting from the easily identifiable anomeric proton. acs.org

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates protons directly to the carbon atom they are attached to. rsc.org This is crucial for definitively assigning the carbon signals for each protonated carbon in both the diphyllin aglycone and the sugar moieties. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most critical 2D NMR experiment for elucidating glycoside structures. It shows correlations between protons and carbons that are two or three bonds away. rsc.org For this compound, HMBC experiments establish the key long-range connectivities:

Correlation between the anomeric proton of the first apiose sugar and a carbon atom on the diphyllin framework (e.g., C-7) confirms the attachment point of the entire sugar chain. acs.org

Correlations between the anomeric proton of one sugar and a carbon of an adjacent sugar establish the sequence and linkage positions (e.g., Api-H1 to Ara-C3). researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. It is vital for determining the relative stereochemistry. For this compound, NOESY correlations can help confirm the cis or trans relationship between protons on the sugar rings, supporting the α- and β- assignments of the glycosidic linkages.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information on the molecular weight and elemental composition of a molecule.

HRESIMS is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally fragile molecules like this compound. researchgate.net Its primary contribution to structure elucidation is the determination of the compound's exact mass with very high precision (typically to four or more decimal places). acs.orgnih.gov From this exact mass, a unique and unambiguous molecular formula can be calculated. acs.org For a diphyllin glycoside, the HRESIMS would yield a protonated molecular ion [M+H]⁺ or a sodiated adduct [M+Na]⁺, the mass of which would be used to confirm the elemental composition (C₄₂H₄₆O₂₀ for this compound), a critical piece of data that must be consistent with all NMR findings. acs.orgnih.gov

Biosynthetic Pathways of Ciliatoside B

Precursor Identification within Lignan (B3055560) Biosynthesis

The journey to Ciliatoside B begins within the well-established phenylpropanoid pathway, a central hub in plant secondary metabolism. rsc.org The ultimate precursors for the diphyllin (B1215706) aglycone are derived from the amino acid L-phenylalanine. rsc.org Through a series of enzymatic reactions, L-phenylalanine is converted into key intermediates that form the C6-C3 structural unit characteristic of lignans (B1203133).

The initial steps involve the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. This is followed by hydroxylation reactions catalyzed by enzymes like cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid. rsc.org Further modifications, including hydroxylation and methylation, lead to the formation of ferulic acid, which is then reduced to the critical monolignol precursor, coniferyl alcohol . rsc.orgmdpi.com

The biosynthesis of the lignan core itself is initiated by the oxidative coupling of two coniferyl alcohol molecules. This reaction is mediated by oxidase enzymes, such as laccases, and directed stereoselectively by dirigent proteins (DIRs) to form (+)-pinoresinol. rsc.orgmdpi.comnsf.gov From this central intermediate, the pathway to the arylnaphthalene scaffold of diphyllin proceeds through several key transformations. While the exact enzymatic steps to diphyllin are not fully elucidated, a proposed pathway involves the following sequence:

Reduction: Pinoresinol (B1678388) undergoes two successive reductions by pinoresinol-lariciresinol reductase (PLR) , first to lariciresinol (B1674508) and then to secoisolariciresinol (B192356). mdpi.comnsf.gov

Oxidation: Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to form matairesinol, a dibenzylbutyrolactone lignan. mdpi.comnsf.gov

Cyclization and Aromatization: Matairesinol is believed to be the key precursor that undergoes further enzymatic reactions, likely involving cyclization and sequential dehydrations, to form the rigid, aromatic arylnaphthalene skeleton. mdpi.comnsf.gov A cytochrome P450 enzyme, justicidin B 7-hydroxylase , has been identified that can hydroxylate the related lignan justicidin B to form diphyllin, suggesting this is a late step in the formation of the aglycone. mdpi.com

Table 1: Key Enzymes in the Biosynthesis of the Diphyllin Aglycone

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. |

| Dirigent Protein | DIR | Directs stereoselective coupling of coniferyl alcohol. |

| Pinoresinol-Lariciresinol Reductase | PLR | Reduces pinoresinol to secoisolariciresinol. |

| Secoisolariciresinol Dehydrogenase | SDH | Oxidizes secoisolariciresinol to matairesinol. |

| Justicidin B 7-Hydroxylase | JusB 7H | Catalyzes the hydroxylation to form diphyllin. mdpi.com |

Enzymatic Steps in Glycosylation of the Diphyllin Aglycone

Once the diphyllin aglycone is synthesized, it undergoes extensive glycosylation at its C4 hydroxyl group to yield this compound. mdpi.com Glycosylation is a sequential process where activated sugar donors, typically nucleotide sugars like UDP-sugars, are transferred one by one to the acceptor molecule. The structure of this compound indicates a branched tetrasaccharide chain, implying a highly ordered series of enzymatic steps. mdpi.com

The assembly of this sugar chain, 4-O-{[beta-D-apiofuranosyl-(1'''-->3'')-alpha-L-arabinopyranosyl-(1''-->2')][beta-D-xylopyranosyl-(1''''-->5')]-beta-D-apiofuranosyl}diphyllin, likely proceeds as follows:

Initial Glycosylation: An initial glycosyltransferase attaches the first sugar, a β-D-apiofuranose, to the 4-OH group of the diphyllin aglycone.

Chain Elongation and Branching: Subsequent, distinct glycosyltransferases add the remaining sugars in a specific order and with precise linkages. An α-L-arabinopyranose is added to the 2'-position of the first apiose. A β-D-xylopyranose is attached to the 5'-position of the first apiose, creating a branch point. Finally, a second β-D-apiofuranose is added to the 3''-position of the arabinose.

This sequence requires a coordinated set of enzymes, each with strict specificity for the donor UDP-sugar and the acceptor molecule (the growing glycan chain).

Role of Specific Glycosyltransferases in Sugar Attachment

The attachment of each sugar moiety is catalyzed by a specific UDP-dependent glycosyltransferase (UGT) . frontiersin.org These enzymes are part of a large superfamily and are responsible for the enormous diversity of glycosylated natural products in plants. frontiersin.orgebi.ac.uk While the specific UGTs for this compound biosynthesis have not been individually isolated and characterized, their roles can be inferred from the final structure. The process would require at least four distinct UGTs:

An apiosyltransferase that initiates the process by transferring UDP-apiose to the diphyllin aglycone.

A second apiosyltransferase that adds the terminal apiose to the arabinose residue.

An arabinosyltransferase that recognizes the apiose-diphyllin intermediate and adds UDP-arabinose.

A xylosyltransferase that recognizes the same intermediate and adds UDP-xylose at a different position, creating the branched structure.

Plant UGTs are known to be highly specific, not only for the sugar they transfer but also for the acceptor molecule and the position of attachment. frontiersin.org The biosynthesis of this compound likely involves a complex of these enzymes localized in the Golgi apparatus, ensuring the efficient and correct assembly of the complex glycan chain. glycopedia.eufrontiersin.orgmdpi.com

Biosynthesis of Constituent Sugars (e.g., Apiose, Arabinose, Xylose)

The sugar units themselves must be synthesized in their activated UDP-form before they can be used by glycosyltransferases. These pathways start from common sugar precursors within the cell.

Apiose: The branched-chain sugar D-apiose is synthesized from UDP-D-glucuronic acid (UDP-GlcA). nih.govacs.org A key bifunctional enzyme, UDP-D-apiose/UDP-D-xylose synthase (AXS or UAS) , catalyzes an NAD+-dependent reaction involving decarboxylation and a rearrangement of the carbon skeleton to form UDP-D-apiose. nih.govontosight.aiuga.edu This same enzyme also produces UDP-D-xylose as a side product. nih.gov

Xylose: The primary route to UDP-D-xylose also starts from UDP-glucose. First, UDP-glucose 6-dehydrogenase (UGDH) oxidizes UDP-glucose to UDP-GlcA. acs.orgresearchgate.netnih.gov Then, UDP-glucuronic acid decarboxylase (UXS) , also known as UDP-xylose synthase, catalyzes the decarboxylation of UDP-GlcA to form UDP-D-xylose. acs.orgnih.govpnas.org

Arabinose: UDP-L-arabinose, the donor for arabinosylation, is synthesized from UDP-D-xylose. nih.gov The enzyme UDP-D-xylose 4-epimerase (UXE) , such as the MUR4 protein in Arabidopsis, catalyzes the epimerization at the C4 position of UDP-xylose to yield UDP-L-arabinose. nih.govpnas.orguniprot.org This reaction often occurs in the Golgi lumen. nih.govpnas.org

Table 2: Biosynthesis of Activated Sugar Precursors

| Activated Sugar | Precursor | Key Enzyme(s) |

|---|---|---|

| UDP-D-Apiose | UDP-D-Glucuronic Acid | UDP-D-apiose/UDP-D-xylose synthase (AXS/UAS) nih.govontosight.ai |

| UDP-D-Xylose | UDP-D-Glucuronic Acid | UDP-glucuronic acid decarboxylase (UXS) nih.govpnas.org |

| UDP-L-Arabinose | UDP-D-Xylose | UDP-D-xylose 4-epimerase (UXE/MUR4) nih.govuniprot.org |

Comparative Analysis with Related Lignan Glycoside Biosynthesis

The biosynthetic pathway of this compound shares common features with other lignan glycosides but also possesses distinct characteristics.

Aglycone Biosynthesis: The initial steps, from coniferyl alcohol to matairesinol, are considered a general lignan pathway and are shared with the biosynthesis of many other lignans, including the well-known anticancer agent podophyllotoxin (B1678966) . rsc.orgnsf.govnih.gov However, from matairesinol, the pathways diverge significantly. While the podophyllotoxin pathway involves further modifications to the dibenzylbutyrolactone skeleton, the diphyllin pathway requires a more complex cyclization and aromatization to form the arylnaphthalene core. mdpi.comnsf.govnih.gov

Glycosylation Patterns: The glycosylation of this compound is notably more complex than many other common lignan glycosides. For instance, secoisolariciresinol diglucoside (SDG) from flaxseed features two simple glucose units. rsc.org Podophyllotoxin is often found as a glucoside. mdpi.com In contrast, this compound possesses a branched tetrasaccharide composed of three different types of sugars, including the relatively rare apiose. mdpi.com This highlights a more elaborate series of glycosylation events requiring a larger and more diverse set of glycosyltransferases. Other diphyllin glycosides, like the phyllanthusmins , also show complex glycosylation but often with different sugars or linkages, such as arabinose units with various functionalizations. nih.gov This diversity underscores how plants can use a common aglycone scaffold but decorate it with different glycan structures to create a wide array of distinct molecules.

Table 3: Comparison of Selected Lignan Glycosides

| Compound | Lignan Class | Aglycone | Sugar Moiety |

|---|---|---|---|

| This compound | Arylnaphthalene | Diphyllin | Branched tetrasaccharide (Apiose, Arabinose, Xylose) mdpi.com |

| Podophyllotoxin Glucoside | Aryltetralin | Podophyllotoxin | Glucose mdpi.comuni-duesseldorf.de |

| Secoisolariciresinol Diglucoside (SDG) | Dibenzylbutane | Secoisolariciresinol | Two Glucose units rsc.org |

| Phyllanthusmin D | Arylnaphthalene | Diphyllin | Acetylated arabinose nih.gov |

Chemical Synthesis and Structural Modification of Ciliatoside B and Its Analogues

Synthetic Strategies for the Diphyllin (B1215706) Core Structure

The diphyllin aglycone is a member of the arylnaphthalene lignan (B3055560) lactone (NALL) family. Its synthesis has attracted considerable attention, leading to the development of numerous methodologies. researchgate.net These strategies often rely on metal-catalyzed reactions to construct the highly substituted naphthalene (B1677914) ring system. nih.gov

Key synthetic approaches include:

Metal-Catalyzed Annulation and Cyclization: Transition metals like palladium, gold, silver, and manganese are extensively used. nih.gov Palladium-promoted copolymerization of a diene and an aryne precursor has been successfully employed to create the arylnaphthalene framework. mdpi.com Gold-catalyzed intramolecular cyclization of specific alkynyl esters provides a mild, room-temperature route to the lignan scaffold. nih.gov Similarly, silver-catalyzed one-pot annulation of arylepoxides and arylalkynes offers an efficient pathway. researchgate.net

Suzuki Cross-Coupling Reactions: A flexible strategy involves an aryl-alkyl Suzuki cross-coupling to introduce a dioxinone unit, followed by a cation-induced cyclization to form an aryl dihydronaphthalene. The final arylnaphthalene core is then achieved through base-mediated oxidative aromatization. frontiersin.org

Tandem Reactions: An efficient approach utilizes a tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. This cascade process can generate 9-aminonaphtho[2,3-c]furan-1(3H)-ones, which serve as key intermediates for the total synthesis of arylnaphthalene lactone lignans (B1203133). rsc.org

Other Methods: A variety of other powerful reactions have been adapted for this purpose, including intramolecular Diels-Alder reactions, multicomponent methods, and oxidative cyclizations. researchgate.net One reported total synthesis of diphyllin involved a key step of reducing a diester precursor with lithium aluminum hydride (LAH) to regioselectively form the lactone ring. nih.gov

A summary of prevalent synthetic strategies for the diphyllin core is presented below.

| Synthetic Strategy | Key Reactions | Catalyst/Reagent Examples | Reference(s) |

| Metal-Catalyzed Cyclization | Intramolecular cyclization, Annulation | Au, Ag, Mn(OAc)₃, Pd | nih.gov |

| Cross-Coupling Approach | Suzuki cross-coupling, Cation-induced cyclization, Oxidative aromatization | Pd catalysts, Lewis acids | frontiersin.org |

| Palladium-Promoted Cyclization | [2+2+2] Cyclization | Pd(OAc)₂ | mdpi.com |

| Tandem Reaction Cascade | Reformatsky reaction, Cascade cyclization | Zinc, Reformatsky reagents | rsc.org |

| Modified Charlton Method | Reduction of diester | Lithium aluminum hydride (LAH) | nih.gov |

Regioselective Glycosylation Methods for Complex Oligosaccharide Attachment

Attaching the large, branched tetrasaccharide moiety of Ciliatoside B to the C-4 hydroxyl group of diphyllin is a formidable synthetic hurdle. The challenge lies in forming the glycosidic bond at the correct position (regioselectivity) and with the correct stereochemistry, without affecting other reactive sites on the diphyllin core. This compound is specifically a 4-O-{[β-D-apiofuranosyl-(1'''→3'')-α-L-arabinopyranosyl-(1''→2')][β-D-xylopyranosyl-(1''''→5')]-β-D-apiofuranosyl}diphyllin. researchgate.net

Phase transfer catalysis (PTC) has emerged as a robust method for the glycosylation of diphyllin. nih.govnih.gov This technique is effective for coupling the aglycone with a suitable glycosyl donor. In this approach, a glycosyl bromide is often used as the donor, and the reaction is carried out in a biphasic system with a phase transfer catalyst. nih.gov Neighboring group participation from an acetyl group on the sugar donor can help control the stereochemistry of the newly formed glycosidic linkage. nih.gov

Other powerful glycosylation methods that can be applied to complex natural products include the use of triflic acid (TfOH) as a catalyst, which can promote highly regioselective reactions. acs.orgthieme-connect.com The choice of protecting groups on the sugar donor is critical to prevent unwanted side reactions and to ensure that only the desired hydroxyl group reacts. rug.nl The development of these regioselective methods is crucial for the successful total synthesis of this compound and for the creation of analogues with modified sugar chains.

Design and Synthesis of this compound Derivatives

The synthesis of derivatives of this compound and its aglycone, diphyllin, is a major focus of medicinal chemistry research. The goal is to improve properties such as potency, solubility, and metabolic stability. mdpi.comresearchgate.net These efforts have led to a wide array of novel compounds.

Synthetic modifications have been explored at various positions of the diphyllin scaffold:

Lactone Ring Modification: The lactone ring (C-ring) has been identified as a site for potential chemical or metabolic instability. nih.gov To investigate its importance, analogues have been synthesized where the lactone is opened to form a diester or where the carbonyl oxygen is completely removed to leave a tetrahydrofuran (B95107) ring. nih.gov In other work, the lactone was derivatized to form benzoisoindolin hydrazones. mdpi.com

Aromatic Ring Substitution: Researchers have synthesized phenol-substituted diphyllin derivatives, which demonstrated that structural variations influence biological activity, such as inhibiting viral entry. mdpi.com

Nitrogen-Containing Derivatives: To enhance drug-like properties, novel nitrogen-containing derivatives have been designed and synthesized. mdpi.com One such study produced a lead compound with significantly improved potency against pancreatic cancer cells and better aqueous solubility and metabolic stability compared to the parent diphyllin. mdpi.com

These synthetic explorations provide crucial structure-activity relationship (SAR) data, guiding the design of future generations of this compound analogues.

Chemical Modifications at Key Positions (e.g., C-4 of Diphyllin)

The C-4 position of the diphyllin core, where the sugar moiety attaches in natural glycosides like this compound, is the most common site for chemical modification. mdpi.comresearchgate.net This position is crucial for biological activity, and altering the substituent at C-4 can dramatically modulate the compound's properties. mdpi.comresearchgate.net

A variety of derivatives have been synthesized by modifying the C-4 hydroxyl group:

Glycosylation: The attachment of different sugar units (glycosylation) is a primary strategy. mdpi.com A series of diphyllin glycosides have been synthesized using phase transfer catalysis, leading to compounds with potent cytotoxicity against various cancer cell lines. nih.gov

Etherification: The synthesis of 4-O-substituted diphyllin ether derivatives has been shown to enhance cytotoxicity and V-ATPase inhibitory activity. researchgate.net Derivatives with one-to-three carbon spacers linked to an oxygen or nitrogen atom have shown potent antiviral activity. researchgate.net

C-C Bond Formation: To create more stable analogues, derivatives with a C-C bond at the 4-position have been developed. This avoids the potentially labile glycosidic or ether linkage. researchgate.net Researchers have synthesized two sets of 4-C derivatives: ester derivatives and 1,2,3-triazole derivatives. nih.gov The triazole derivatives, in particular, showed exceptionally potent cytotoxic effects. researchgate.netnih.gov Another approach involved a Heck coupling reaction to synthesize 4-C-substituted alkylide derivatives. tandfonline.com

Amination: The introduction of amino groups at the C-4 position has also been explored. A series of diphyllin β-hydroxyl amino derivatives were synthesized and showed potent cytotoxicity across multiple cancer cell lines. researchgate.net

| Modification at C-4 | Synthetic Method | Resulting Derivative Type | Reference(s) |

| Glycosylation | Phase Transfer Catalysis | 4-O-Glycosides | nih.gov |

| Etherification | Etherification Reaction | 4-O-Ethers | researchgate.netresearchgate.net |

| Carbon-Carbon Linkage | Heck Coupling, Click Chemistry | 4-C-Alkylides, 4-C-Triazoles | nih.govtandfonline.com |

| Amination | N/A | β-Hydroxyl Amino Derivatives | researchgate.net |

Development of Novel Analogues with Modified Sugar Moieties

The complex oligosaccharide of this compound is vital for its activity, and modifications to this sugar chain represent a key strategy for developing novel analogues. mdpi.commdpi.com The sugar portion can influence properties like water solubility, membrane permeability, and target binding. researchgate.net

Synthetic efforts in this area include:

Simplification of the Sugar Chain: To probe the importance of the complex oligosaccharide, analogues with simpler sugar units have been synthesized. For instance, diphyllin has been glycosylated with arabinose to create analogues that still show significant antiproliferative activity. nih.gov

Functional Group Modification: The hydroxyl groups on the sugar rings can be modified. Acetylated and methylated analogues of diphyllin glycosides have shown increased potency compared to those with unsubstituted sugars, highlighting the importance of these functional groups. nih.gov

Synthesis of Deoxyhexopyranoside Derivatives: In one study, 2,4,5-trideoxyhexopyranoside derivatives of diphyllin were synthesized and evaluated, with some showing potent activity against breast cancer cells. mdpi.com

Synthesis of Analogues of Related Natural Products: The synthesis of analogues of Patentiflorin A, an arylnaphthalene glycoside structurally related to this compound, has been undertaken to create new antiviral agents. google.com This often involves the selective modification of hydroxyl groups on the existing sugar chain, for example, through acetylation. google.com

The ability to synthesize modified sugars and attach them to the diphyllin core is essential for fully exploring the structure-activity relationships of this class of compounds and for optimizing their therapeutic profiles. nih.govbeilstein-journals.org

In Vitro and in Vivo Pharmacological Activities of Ciliatoside B

Anti-inflammatory Activities

The anti-inflammatory potential of Ciliatoside B has been identified through its effects on key markers of the inflammatory response in cellular models. nih.govsemanticscholar.org

Inhibition of Nitric Oxide (NO) Production in Macrophage Cell Lines (e.g., RAW 264.7)

This compound has demonstrated a potent ability to inhibit the production of nitric oxide (NO) in vitro. scilit.com In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for assessing inflammatory responses, this compound significantly suppressed the accumulation of nitrite (B80452) (NO2-), a stable product of NO. scilit.comuoc.ac.in This inhibition was observed to be concentration-dependent, indicating a direct relationship between the concentration of this compound and the reduction in NO levels. scilit.comuoc.ac.in

Research has quantified this inhibitory effect, reporting an IC50 value of 29.4 ± 1.4 μM for this compound. scilit.comnih.govresearchgate.net This value indicates the concentration required to inhibit 50% of the NO production in the LPS-stimulated cells. For comparison, its structural analog, Ciliatoside A, also showed strong inhibition with a similar IC50 value of 27.1 ± 1.6 μM under the same conditions. scilit.comnih.govresearchgate.net

Table 1: Inhibitory Concentration (IC50) of Ciliatosides on Nitric Oxide Production Data from studies on lipopolysaccharide-stimulated RAW 264.7 cells.

| Compound | IC50 Value (μM) | Cell Line | Stimulant |

| This compound | 29.4 ± 1.4 | RAW 264.7 | LPS |

| Ciliatoside A | 27.1 ± 1.6 | RAW 264.7 | LPS |

Modulation of Pro-inflammatory Mediators and Cytokines

Nitric oxide is a critical pro-inflammatory mediator, and its overproduction by macrophages is a hallmark of inflammation. The demonstrated ability of this compound to inhibit NO production is a key indicator of its capacity to modulate inflammatory responses. scilit.comuoc.ac.in While the primary focus of available research has been on NO, the modulation of such a key mediator suggests a broader anti-inflammatory profile. uoc.ac.in

Cellular Pathways Involved in Anti-inflammatory Response

The principal anti-inflammatory mechanism identified for this compound in the reviewed literature is the strong inhibition of nitric oxide accumulation in activated macrophages. scilit.comnih.govsemanticscholar.org The specific upstream cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) or nuclear factor-kappa B (NF-κB) pathways, through which this compound exerts this effect have not been fully elucidated in the available research.

Anti-viral Activities

While this compound itself has been noted in phytochemical studies of plants with antiviral properties, specific research into its activity against the Hepatitis B Virus (HBV) is limited. hkbu.edu.hkhkbu.edu.hk However, significant findings related to its close structural analog, Ciliatoside A, provide a strong parallel for potential antiviral mechanisms. researchgate.net

Inhibition of Hepatitis B Virus (HBV) Markers (e.g., HBsAg, HBV RNAs) (drawing parallels with Ciliatoside A)

Direct studies on the effect of this compound on HBV markers were not found in the search results. However, extensive research on Ciliatoside A has revealed potent anti-HBV activity. researchgate.net Ciliatoside A has been shown to exhibit strong inhibition of key viral markers, including the Hepatitis B surface antigen (HBsAg) and HBV RNAs, in both HBV-infected cell lines and in vivo mouse models. researchgate.net This compound significantly reduces both intracellular and circulating levels of HBsAg, a critical component for maintaining chronic infection. researchgate.net Given the structural similarity between Ciliatoside A and this compound, these findings suggest a potential area for future investigation into this compound's antiviral capabilities. semanticscholar.org

Mechanisms Involving Autophagy-Lysosomal Pathway (e.g., AMPK-ULK1-mTOR Axis)

The mechanism underlying the anti-HBV effect of Ciliatoside A has been linked to the cellular process of autophagy. researchgate.net Mechanistic studies revealed that Ciliatoside A exerts its potent anti-HBV effects by inducing the autophagy-lysosomal pathway. researchgate.net This induction leads to the autophagic degradation of the Hepatitis B core protein (HBc). researchgate.net This process is mediated through the activation of the AMPK-ULK1 axis and the concurrent inhibition of mTOR activation, a central regulator of cell growth and metabolism that is often manipulated by viruses. researchgate.netresearchgate.net This specific pathway highlights a sophisticated, host-targeted mechanism for inhibiting viral replication, providing a paradigm that could potentially be shared by related compounds like this compound. researchgate.net

Potential Activity against Other Viral Pathogens (e.g., HIV, SARS-CoV-2, based on related lignans)

While direct studies on the antiviral activity of this compound against a wide range of viral pathogens are limited, the broader class of lignans (B1203133), to which this compound belongs, has demonstrated significant potential against various viruses, including Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govmdpi.com Research into related lignan (B3055560) compounds offers valuable insights into the possible antiviral capabilities of this compound.

Lignans have been systematically reviewed for their antiviral properties, with numerous compounds showing activity against viruses such as HIV, SARS-CoV, and influenza A virus. nih.gov For instance, certain arylnaphthalene lignans, a subclass of lignans, have been identified as effective inhibitors of SARS-CoV-2. nih.gov Specifically, the lignans diphyllin (B1215706) and justicidin B were found to be the most effective against SARS-CoV-2, achieving a 3-log reduction in the viral copy number at a concentration of 12.5 μM. nih.gov Another lignan, hinokinin, has shown good antiviral activity against HIV and the SARS-virus (SARS-CoV) in in vitro studies. mdpi.com

Furthermore, lignans isolated from Justicia procumbens have demonstrated anti-HIV-1 activity. hkbu.edu.hk Among these, the arylnaphthalene lignan diphyllin showed inhibitory activity against HIV-1 with a half-maximal inhibitory concentration (IC50) value of 0.38 μmol·L−1. hkbu.edu.hk Schisandrin B, a dibenzocyclooctadiene lignan, has also exhibited antiviral activity against HIV. mdpi.com These findings suggest that the lignan scaffold is a promising starting point for the development of novel antiviral agents.

Table 1: Antiviral Activity of Lignans Related to this compound

| Lignan Compound | Virus | Key Findings | Reference |

|---|---|---|---|

| Diphyllin | SARS-CoV-2 | 3-log reduction in viral copy number at 12.5 μM concentration. | nih.gov |

| Justicidin B | SARS-CoV-2 | 3-log reduction in viral copy number at 12.5 μM concentration. | nih.gov |

| Hinokinin | HIV, SARS-CoV | Demonstrated good in vitro antiviral activities. | mdpi.com |

| Diphyllin | HIV-1 | Exhibited inhibitory activity with an IC50 of 0.38 μmol·L−1. | hkbu.edu.hk |

| Schisandrin B | HIV | Showed antiviral activity against HIV. | mdpi.com |

Anti-cancer/Cytotoxic Activities (for lignan glycosides, general relevance)

Lignan glycosides are a class of compounds that have attracted considerable attention for their potential anti-cancer and cytotoxic activities. nih.gov Their efficacy has been investigated across a variety of cancer cell lines, revealing diverse mechanisms of action.

Investigation in Diverse Cancer Cell Lines (e.g., HCT-116, A549)

The cytotoxic effects of compounds structurally related to lignans have been evaluated in numerous human cancer cell lines, including the colon carcinoma cell line HCT-116 and the non-small cell lung adenocarcinoma cell line A549. ijpsr.comresearchgate.net For example, dolastatin 15, a depsipeptide with structural similarities to some complex lignans, exhibited potent cytotoxic activity against HCT-116 and A549 cancer cells with IC50 values of 2.2 and 0.74 nM, respectively. mdpi.com Similarly, the cytotoxic potential of various plant extracts containing lignans and other phytochemicals has been demonstrated against these cell lines. ijpsr.comresearchgate.net

Unsymmetrical bisacridines, which share some functional similarities with certain lignan derivatives, have also shown high sensitivity in both HCT-116 and A549 cells, with IC90 doses not exceeding 0.35 µM in A549 cells. nih.gov These studies underscore the broad-spectrum potential of lignan-related scaffolds as cytotoxic agents against different types of cancer.

Table 2: Cytotoxic Activity of Lignan-Related Compounds in HCT-116 and A549 Cancer Cell Lines

| Compound/Extract | Cancer Cell Line | Measure of Cytotoxicity | Reference |

|---|---|---|---|

| Dolastatin 15 | HCT-116 | IC50: 2.2 nM | mdpi.com |

| Dolastatin 15 | A549 | IC50: 0.74 nM | mdpi.com |

| Unsymmetrical Bisacridines | A549 | IC90: <0.35 µM | nih.gov |

| Ethanolic extract of Nepeta paulsenii | A549 | IC50: 62.82 µg/mL | nih.gov |

Cellular Targets and Mechanisms of Action (e.g., Apoptosis Induction, Topoisomerase II inhibition, V-ATPase inhibition)

The anti-cancer effects of lignans and related compounds are mediated through various cellular mechanisms, including the induction of apoptosis, inhibition of key enzymes like topoisomerase II, and interference with proton pumps such as V-ATPase.

Apoptosis Induction: A primary mechanism by which many cytotoxic compounds, including those related to lignans, exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death. nih.gov For instance, treatment of cancer cells with certain bioactive compounds leads to characteristic apoptotic features like chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies. nih.gov In HCT-116 cells, treatment with unsymmetrical bisacridines resulted in a significant increase in the number of apoptotic cells. nih.gov Similarly, ethanolic extracts of Nepeta paulsenii induced apoptosis in A549 cells, as evidenced by an increased apoptotic index and distinct changes in nuclear morphology. nih.gov

Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication and transcription. Its inhibition can lead to DNA damage and ultimately, cell death. Catalytic inhibitors of topoisomerase II, such as ICRF-193, have been shown to induce DNA double-strand breaks, particularly in heterochromatic regions of the genome. nih.gov This mechanism is a known target for several anti-cancer drugs, and some lignan derivatives have been investigated for their potential to act as topoisomerase II inhibitors.

V-ATPase Inhibition: Vacuolar-type H+-ATPase (V-ATPase) is a proton pump essential for acidifying intracellular compartments like lysosomes. biorxiv.org Inhibition of V-ATPase can disrupt cellular processes like autophagy, which is critical for cancer cell survival. biorxiv.orgcjnmcpu.com Pharmacological inhibition of V-ATPase has been shown to block non-canonical autophagy pathways. researchgate.net Given that some natural products exert their effects by modulating autophagy, V-ATPase represents a potential target for lignan-based anti-cancer therapies. Diphyllin, a lignan, is a known inhibitor of V-ATPase.

Other Investigated Biological Activities (e.g., Anti-platelet Aggregation, drawing parallels with related compounds)

Beyond their antiviral and anti-cancer properties, lignans have been explored for a range of other biological activities. mdpi.com Drawing parallels with related compounds, there is evidence to suggest potential effects on processes such as platelet aggregation.

Studies on lignans isolated from Schisandra chinensis have investigated their structure-activity relationships as platelet-activating factor (PAF) antagonists. nih.gov PAF is a potent mediator of platelet aggregation. The research indicated that specific structural features of these lignans were associated with strong anti-PAF activity. nih.gov For example, 6(7)-Dehydroschisandrol A, a derivative of schisandrol A, demonstrated the highest activity with an IC50 of 2.1x10(-6) M. nih.gov

Furthermore, mammalian lignans such as enterolactone (B190478) and enterodiol (B191174), which are metabolites of dietary lignans found in flaxseed, have been shown to inhibit platelet aggregation. researchgate.net In one study, both enterolactone and enterodiol at a concentration of 0.8 mM decreased ADP- and PAF-induced platelet aggregation by 50% and 75%, respectively. researchgate.net These lignans were found to affect the platelet activation process, protecting platelets from changes in shape and granularity induced by ADP. researchgate.net These findings suggest that lignans, as a class, may possess anti-platelet aggregation properties, which could have implications for cardiovascular health.

Mechanistic Studies of Ciliatoside B S Biological Actions

Molecular Target Identification and Validation

The initial steps in elucidating the mechanism of a bioactive compound involve the identification and subsequent validation of its molecular targets. For Ciliatoside B, research has pointed towards several potential areas of biological activity, suggesting multiple targets may be involved.

Initial studies have successfully isolated this compound from Justicia species, and it has been evaluated alongside other lignans (B1203133) for various effects, including antiplatelet and antiviral activities. researchgate.netcjnmcpu.com One study identified this compound as having anti-inflammatory properties. nih.gov While these findings suggest potential molecular targets within inflammatory and platelet aggregation pathways, specific targets for this compound have not yet been definitively identified and validated. cjnmcpu.com For instance, in a broad screening of lignans, related compounds were analyzed for their effects on cyclooxygenase-1 (COX-1), a key enzyme in platelet aggregation, but specific data for this compound's interaction was not detailed. researchgate.net The process of target identification is crucial and often employs methods ranging from affinity-based approaches to computational predictions to pinpoint the direct molecular counterparts to small molecules like this compound. mdpi.comresearchgate.netnih.gov

Ligand-Receptor Interaction Studies

Following target identification, ligand-receptor interaction studies are essential to characterize the binding affinity, kinetics, and structural basis of the interaction. arxiv.org These studies, which can utilize techniques like surface plasmon resonance or force spectroscopy, provide a detailed view of how a compound like this compound engages with its biological receptor at a molecular level. frontiersin.orgfrontiersin.org

Currently, there is a lack of published research in the available scientific literature detailing specific ligand-receptor interaction studies for this compound. While it has been identified in screens for biological activity, the subsequent in-depth characterization of its binding to a specific receptor—including the determination of dissociation constants (Kd), and on/off rates—has not been reported. researchgate.netnih.gov Such studies are a critical next step to confirm and understand any proposed molecular target.

Cellular Pathway Modulation Analysis

Investigating how a compound affects cellular signaling pathways provides insight into its functional effects. This can involve analyzing changes in protein activation, such as kinase phosphorylation, or shifts in gene expression patterns. nih.govnih.govbioninja.com.au

Research has indicated that this compound possesses anti-inflammatory activity, as observed in a lipopolysaccharide (LPS)-treated RAW 264.7 macrophage cell model. nih.gov LPS is a potent activator of inflammatory pathways, primarily through the Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes. The activity of this compound in this model strongly implies that it modulates one or more key signaling nodes within this inflammatory cascade. However, the specific kinases or transcription factors within this pathway that are directly affected by this compound have not been elucidated.

In contrast, more detailed pathway analysis has been conducted on the related compound, Ciliatoside A, which was found to inhibit Hepatitis B virus by activating the AMPK-ULK1 axis and inhibiting mTOR activation. researchgate.net This highlights the type of detailed mechanistic work that remains to be performed for this compound. Additionally, this compound was part of a panel of lignans tested for antiplatelet effects, suggesting a potential interaction with pathways governing platelet aggregation, though specifics were not provided. researchgate.net

| Observed Biological Activity | Cellular Model System | Implied Pathway Interaction | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-treated RAW 264.7 cells | Modulation of lipopolysaccharide-induced inflammatory signaling pathways. | nih.gov |

| Antiplatelet | Human platelet-rich plasma | Interaction with pathways related to platelet aggregation. | researchgate.net |

| Antiviral | Not Specified | Inhibition of viral processes; specific pathway unknown. | cjnmcpu.com |

Computational Approaches to Mechanism Elucidation

Computational methods, including molecular docking and dynamics simulations, are powerful tools for predicting and analyzing the interaction between a small molecule and its protein target, offering insights that can guide further experimental work. jscimedcentral.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. nih.govdost.gov.ph This technique can screen potential targets and propose binding modes.

This compound was included in a study where a series of lignans were evaluated for antiplatelet activity, and molecular docking was employed to explore their interaction with cyclooxygenase-1 (COX-1). researchgate.net However, the detailed docking results presented in the study focused on other compounds, such as ginkgetin. As such, specific data regarding the binding energy, predicted pose, and key interacting amino acid residues for the this compound-COX-1 complex are not available in the literature. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-target complex over time, allowing for the assessment of its stability, conformational changes, and the persistence of key interactions. nih.govdovepress.com This method complements the static picture provided by molecular docking.

To date, there are no specific molecular dynamics simulation studies published for this compound. Such simulations would be a valuable future step, particularly if a high-confidence molecular target is identified. MD simulations could validate the stability of a docked pose, reveal allosteric effects, and provide a more profound understanding of the compound's mechanism of action at an atomic level. nih.gov

Structure Activity Relationship Sar Studies of Ciliatoside B and Its Analogues

Correlating Structural Features with Specific Biological Activities

The biological activity of Ciliatoside B and its analogues is intrinsically linked to their complex molecular architecture, which includes the rigid arylnaphthalene lactone core, the pattern of substituents on this core, and the nature of the attached glycosidic chains. This compound and the closely related Ciliatoside A, both isolated from plants of the Justicia genus, are recognized for their potent anti-inflammatory properties. nih.govacs.org

SAR analyses on the broader class of arylnaphthalene lignans (B1203133) reveal critical structural determinants for bioactivity. Studies on lignans isolated from Justicia procumbens have demonstrated that specific substitutions on the aglycone skeleton significantly influence cytotoxic activity against cancer cell lines. For instance, the presence and position of hydroxyl (-OH) groups are paramount. An analysis of five related arylnaphthalene lignans indicated that hydroxyl substitutions at the C-1 and C-6′ positions markedly increased anti-proliferative activity, whereas a methoxyl (-OCH₃) group at C-1 led to a significant decrease in this effect. plos.org This suggests that the substituent pattern on the diphyllin (B1215706) core of this compound is a key factor in its pharmacological profile. While this compound is primarily noted for anti-inflammatory action, these findings on cytotoxicity highlight the sensitivity of the arylnaphthalene scaffold to minor structural modifications.

| Compound | Key Structural Difference | Anti-proliferative Activity Sequence |

|---|---|---|

| 6'-hydroxy justicidin B (HJB) | -OH at C-6' | 1 (Most Active) |

| 6'-hydroxy justicidin A (HJA) | -OH at C-6' | 2 |

| Justicidin B (JB) | Lacks -OH at C-6' (compared to HJB) | 3 |

| Chinensinaphthol (B3395907) methyl ether (CME) | -OCH₃ at C-1 | 4 |

| Taiwanin E methyl ether (TEME) | Lacks dioxole ring | 5 (Least Active) |

Impact of Glycosylation Pattern on Bioactivity

Glycosylation, the attachment of sugar moieties, is a critical factor influencing the bioactivity of natural products, often enhancing solubility, stability, and pharmacological activity. mdpi.comnih.gov In the case of this compound, the glycosidic portion is a complex tetrasaccharide (four-sugar) chain attached to the diphyllin aglycone. nih.govacs.org Its closest analogue, Ciliatoside A, possesses a trisaccharide (three-sugar) chain. nih.gov Notably, both compounds exhibit potent anti-inflammatory effects, indicating that while the exact number of sugars differs, the presence of a complex glycosidic chain is fundamental to this activity.

SAR studies on other glycosylated diphyllin derivatives have provided more specific insights:

Essential Nature of the Sugar Moiety : Research into glycosylated diphyllin analogues as anticancer agents has revealed that the sugar moiety is essential for their activity. researchgate.netresearchgate.net

Stereochemistry of the Sugar : The spatial orientation of hydroxyl groups on the sugar can be a determining factor. For certain diphyllin derivatives, an equatorial C-4'-OH on the sugar was found to be superior to an axial one for anticancer activity. researchgate.net

Sugar Modifications : The addition of a proper cyclic lipophilic group at the C-4' and C-6' positions of the sugar has been shown to enhance anticancer activity in some analogues. nih.govresearchgate.net

These findings collectively suggest that the large, complex sugar chain of this compound is not merely a passive solubilizing group but an active contributor to its biological profile. Variations in the sugar composition, linkage, and conformation could dramatically alter its interaction with biological targets.

Influence of Aglycone Substituents on Pharmacological Effects

The aglycone of this compound is diphyllin, an arylnaphthalene lactone with its own spectrum of biological activities. nih.govmdpi.com The substituents on this rigid, planar ring system are pivotal in defining the pharmacological effects. As established in SAR studies of related compounds, the nature and position of these groups dictate the molecule's electronic and steric properties, which in turn affects binding to target proteins.

A systematic investigation of five arylnaphthalene lignans, including Justicidin B (which shares the same core as diphyllin), highlighted the following relationships for anti-proliferative effects:

Hydroxylation : A hydroxyl group at C-6′ significantly increased activity. plos.org

Methoxylation : A methoxyl group at C-1 resulted in a significant decrease in activity compared to a hydroxyl group at the same position. plos.org

These structure-activity relationships underscore that the specific arrangement of methoxy (B1213986) and methylenedioxy groups on the diphyllin core of this compound is finely tuned for its biological actions. Any modification, such as demethylation to reveal a free hydroxyl group or altering the position of a substituent, would be expected to significantly modulate its anti-inflammatory potency and potentially introduce other activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity using statistical methods. mdpi.comacs.org While a specific QSAR model for this compound has not been published, studies on related lignan glycosides provide a framework for how such a model could be developed.

A relevant study developed a 3D-QSAR pharmacophore model for a series of lignan glucosides to analyze their inhibitory activity against spleen tyrosine kinase (SYK). researchgate.net SYK is a crucial mediator in the signaling pathways of inflammatory cells, making it a key target for anti-inflammatory drugs. The study successfully created a model that could predict the bioactivity of these compounds, demonstrating that QSAR is a viable tool for this chemical class. Such a model for this compound and its analogues could quantify the contributions of different structural features—such as the volume of the glycosidic chain or the electronic properties of the aglycone substituents—to its anti-inflammatory effect. This would enable the virtual screening and rational design of new derivatives with potentially superior activity.

Pharmacophore Identification for Targeted Drug Design

A pharmacophore is an abstract description of the molecular features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, that are necessary for a molecule to interact with a specific biological target. Identifying the pharmacophore of a bioactive compound like this compound is a key step in targeted drug design. researchgate.net

Based on its potent anti-inflammatory activity, the pharmacophore of this compound must fit the binding site of one or more key inflammatory mediators. Lignans are known to modulate inflammatory pathways by targeting enzymes and transcription factors like NF-κB. semanticscholar.orgnih.gov A study that developed a 3D-QSAR model for lignan glucosides also identified the essential pharmacophore for inhibiting spleen tyrosine kinase (SYK). researchgate.net This provides a potential pharmacophore model relevant to the anti-inflammatory activity of this compound.

Furthermore, another computational study showed that the chemical structure of lignans aligns well with a pharmacophore model for inhibiting Interleukin-6 (IL-6), a pro-inflammatory cytokine. researchgate.net The key features of this compound—its specific arrangement of aromatic rings, oxygen-containing functional groups (lactone, ethers), and the extensive sugar moiety—collectively form the pharmacophore responsible for its anti-inflammatory effects. Future research could use the known structure of this compound as a template to build a specific pharmacophore model to screen for novel compounds that mimic its interaction with key anti-inflammatory targets.

Analytical Method Development for Detection and Quantification of Ciliatoside B

Chromatographic Methods for Quantification

Chromatographic techniques are the cornerstone for the separation and quantification of Ciliatoside B from intricate mixtures. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of lignans (B1203133) like this compound, which are often found in plant extracts such as those from Justicia procumbens. ijrap.netresearchgate.net The method's versatility allows for the use of various detectors, enhancing its specificity and sensitivity. researchgate.net

HPLC-UV/PDA: A common approach involves using a UV or Photodiode Array (PDA) detector. researchgate.netphcog.com this compound possesses chromophores, parts of the molecule that absorb ultraviolet or visible light, making it detectable by these methods. msu.edubioglobax.com An HPLC chromatogram of a crude sample from J. procumbens has identified this compound as a distinct peak. researchgate.net The PDA detector offers an advantage by providing spectral data for the peak, which can aid in peak identification and purity assessment. phcog.com Method development typically involves optimizing the mobile phase composition (often a gradient of acetonitrile (B52724) and water with an acid modifier like formic or orthophosphoric acid), flow rate, and column temperature to achieve optimal separation from other co-eluting compounds. nih.govjpionline.org

HPLC-MS: Coupling HPLC with a Mass Spectrometry (MS) detector provides higher selectivity and sensitivity, allowing for definitive identification based on the mass-to-charge ratio of the analyte. researchgate.net This is particularly useful for complex samples where chromatographic resolution alone may be insufficient.

| Parameter | HPLC Condition | Source |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile and Water (often with 0.1% formic or orthophosphoric acid) | ijrap.netnih.govjpionline.org |

| Flow Rate | Typically 0.8 - 1.0 mL/min | nih.govjpionline.org |

| Detector | PDA (set at a specific wavelength, e.g., 260 nm) or MS | phcog.com |

| Column Temp. | ~35 °C | nih.gov |

This table presents typical starting conditions for HPLC method development for compounds similar to this compound, based on published methods for plant lignans.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times. mdpi.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a powerful tool for the trace-level quantification of compounds in highly complex biological matrices. nih.govresearchgate.net

For this compound, a UPLC-MS/MS method would provide excellent sensitivity and selectivity. mdpi.comwaters.com The analysis involves optimizing the separation on a UPLC column and setting the mass spectrometer to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which is highly specific to the target analyte. ijrap.netmdpi.com This approach minimizes interference from matrix components and allows for accurate quantification even at low concentrations. nih.gov

| Parameter | UPLC-MS/MS Condition | Source |

| Column | UPLC C18 (e.g., ACQUITY HSS T3, 100 x 2.1 mm, 1.8 µm) | mdpi.com |

| Mobile Phase | Gradient with Acetonitrile/Methanol (B129727) and Water, both containing 0.1% Formic Acid | mdpi.com |

| Flow Rate | 0.3 - 0.4 mL/min | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | ijrap.netmdpi.com |

| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) in MRM mode | mdpi.com |

| Column Temp. | ~45 °C | mdpi.com |

This table outlines potential parameters for a UPLC-MS/MS method for this compound, extrapolated from established methods for other bioactive plant compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. alwsci.commdpi.com this compound, being a non-volatile glycoside, cannot be directly analyzed by GC-MS. restek.com However, analysis is possible through chemical derivatization, a process that converts non-volatile compounds into more volatile forms. alwsci.comjfda-online.com

Common derivatization techniques include silylation or acetylation, which target the polar functional groups (hydroxyl groups) of the sugar moiety and the lignan (B3055560) core. restek.com This process increases the volatility of this compound, allowing it to be vaporized in the GC inlet and separated on the GC column before detection by the mass spectrometer. jfda-online.com While effective, this method adds complexity due to the extra sample preparation step and the potential for incomplete derivatization or side-product formation. restek.com

Spectrophotometric Methods for Detection

Spectrophotometric methods measure the absorption of light by a compound at a specific wavelength. technologynetworks.com

UV-Visible spectroscopy is based on the principle that molecules with chromophores absorb light in the UV-visible range (approximately 200-800 nm), causing electronic transitions. msu.edulibretexts.org The arylnaphthalene lignan structure of this compound contains aromatic rings and conjugated systems, which act as chromophores, resulting in characteristic UV absorbance peaks. bioglobax.com

While UV-Vis spectroscopy alone is not suitable for quantifying this compound in a complex mixture due to a lack of specificity, it is extensively used as a detection method for HPLC, as described in section 9.1.1. technologynetworks.com The resulting UV spectrum can help in the preliminary identification of the compound by comparing it with a known standard. The absorbance is directly proportional to the concentration, as described by the Beer-Lambert Law, which forms the basis for quantification in HPLC-UV analysis. libretexts.org

Method Validation Parameters (e.g., Linearity, Accuracy, Precision, LOD, LOQ)

The validation of an analytical method is crucial to ensure that the measurements are reliable, reproducible, and suitable for their intended purpose. phcogres.com For the quantification of this compound, a rigorous validation process following international guidelines, such as those from the International Council for Harmonisation (ICH), is necessary. mdpi.comjapsonline.com This involves evaluating several key performance characteristics to demonstrate the method's capability.

Linearity

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range. ut.ee For the analysis of lignans in J. procumbens using UPLC-MS/MS, excellent linearity was achieved. researchgate.net The relationship between concentration and detector response is typically evaluated by calculating the correlation coefficient (R²) of the calibration curve, with values close to 1.0 indicating a strong linear relationship. researchgate.netturkjps.org

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govpharmanueva.com In the UPLC-MS/MS method for lignans from J. procumbens, the sensitivity was high, with an LOD of 0.13 μg/kg and an LOQ of 0.42 μg/kg. researchgate.net These values indicate the method's suitability for detecting and quantifying very low levels of these compounds. researchgate.net

Accuracy

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the standard is added to a sample and the percentage of the added standard that is measured (% recovery) is calculated. japsonline.com For the representative lignan analysis, the method was validated for accuracy, showing good recovery rates between 83.42% and 96.11%. researchgate.net

Precision

Precision measures the degree of agreement among a series of measurements from the same sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility on different days). researchgate.net The UPLC-MS/MS method for lignans demonstrated high precision, with an intra-day RSD of ≤ 3.12% and an inter-day RSD of ≤ 4.56%. researchgate.net

The table below summarizes the validation parameters from the representative UPLC-MS/MS method for lignans found in Justicia procumbens. researchgate.net

Table 1: Representative Method Validation Parameters for Lignan Quantification by UPLC-MS/MS

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.9989 - 0.9996 |

| Limit of Detection (LOD) | ≤ 0.13 μg/kg |

| Limit of Quantification (LOQ) | ≤ 0.42 μg/kg |

| Accuracy (Recovery) | 83.42% - 96.11% |

| Precision (Intra-day RSD) | ≤ 3.12% |

| Precision (Inter-day RSD) | ≤ 4.56% |

Future Research Directions and Therapeutic Potential of Ciliatoside B

Elucidating Unexplored Biological Activities

Initial studies have primarily focused on the anti-inflammatory properties of Ciliatoside B. nih.gov However, its structural complexity, featuring a diphyllin (B1215706) core and a unique four-sugar side chain, suggests a broader range of biological activities may be yet uncovered. nih.govoup.com Future research should systematically investigate other potential therapeutic effects.

Anticancer Activity: The core structure of this compound, diphyllin, and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comfrontiersin.org For instance, certain arylnaphthalene lignans (B1203133), structurally related to diphyllin, have shown anti-leukemia activity. nih.gov Therefore, a comprehensive screening of this compound against a panel of cancer cell lines, such as breast, lung, and colon cancer, is a logical next step. mdpi.comnih.gov Investigating its effects on cancer cell proliferation, apoptosis, and cell cycle progression would be critical. mdpi.com

Neuroprotective Effects: Chronic inflammation and oxidative stress are key contributors to neurodegenerative diseases. nih.govmdpi.com Given the established anti-inflammatory and potential antioxidant properties of lignans, exploring the neuroprotective potential of this compound is a promising research avenue. mdpi.comnih.gov Studies could assess its ability to protect neuronal cells from damage induced by neurotoxins or oxidative stress, and to modulate neuroinflammatory pathways. nih.govnih.gov

Antiviral Activity: The related compound, Ciliatoside A, has demonstrated significant anti-hepatitis B virus (HBV) activity. researchgate.netcsic.es This was achieved by inducing autophagy to degrade the HBV core protein. researchgate.net It is plausible that this compound, with its similar lignan (B3055560) glycoside structure, may also possess antiviral properties against HBV or other viruses. nih.gov Screening against a range of viruses is therefore highly recommended.

Deeper Investigation into Specific Molecular Mechanisms

While preliminary mechanisms for its anti-inflammatory effects have been proposed, a more profound understanding of how this compound interacts with cellular and molecular targets is essential for its development as a therapeutic agent.

Initial findings indicate that this compound inhibits the accumulation of nitrite (B80452) in lipopolysaccharide-stimulated RAW 264.7 cells, suggesting an inhibitory effect on nitric oxide (NO) production. nih.gov Future studies should aim to:

Identify Direct Molecular Targets: Utilize techniques such as affinity chromatography and molecular docking to identify the specific proteins or enzymes that this compound binds to in order to exert its effects.

Dissect Signaling Pathways: Investigate the upstream and downstream signaling pathways affected by this compound. For example, in the context of inflammation, this would involve examining its influence on key pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. nih.govfrontiersin.org

Explore Epigenetic Modifications: Given that the related compound Ciliatoside A has been shown to affect cccDNA transcription, investigating whether this compound can induce epigenetic changes, such as histone modifications or DNA methylation, could reveal novel mechanisms of action. researchgate.netcsic.es

| Reported/Potential Activity | Proposed Molecular Mechanism for Investigation | Key Cellular Pathways to Explore |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). nih.gov | NF-κB, MAPK, COX-2 pathways. nih.govnih.gov |

| Anticancer | Induction of apoptosis, cell cycle arrest. frontiersin.org | Caspase activation, p53 signaling, PI3K/Akt pathway. plos.orgjppres.com |

| Neuroprotective | Reduction of oxidative stress, anti-apoptotic effects, modulation of neuroinflammation. nih.govmdpi.com | Nrf2 pathway, Bcl-2 family protein regulation, microglial activation pathways. mdpi.comjppres.com |

| Antiviral (e.g., anti-HBV) | Induction of autophagy, inhibition of viral replication machinery. researchgate.netnih.gov | AMPK/ULK1/mTOR pathway. nih.gov |

Chemoenzymatic Synthesis and Biotransformation Studies

The isolation of this compound from its natural source, Justicia ciliata, can be low-yielding and resource-intensive. nih.gov To provide a sustainable and scalable supply for extensive research, alternative production methods are necessary.

Chemoenzymatic Synthesis: This approach combines the efficiency of chemical synthesis for creating the core structure with the high selectivity of enzymatic reactions for glycosylation steps. unacademy.com Developing a chemoenzymatic route to this compound would involve the chemical synthesis of the diphyllin aglycone, followed by a series of enzyme-catalyzed steps to attach the complex four-sugar chain. nih.govbeilstein-journals.org This would allow for the production of larger quantities of the compound.

Biotransformation: This process uses microorganisms or isolated enzymes to modify a precursor molecule into the desired product. mhmedical.comscribd.com Researchers could explore feeding the diphyllin aglycone or simpler glycosylated intermediates to specific microbial cultures or treating them with a panel of glycosyltransferase enzymes to achieve the final structure of this compound. mhmedical.com Biotransformation is often a more environmentally friendly approach compared to total chemical synthesis. unacademy.com

Rational Design of Potent and Selective Analogues

Structure-activity relationship (SAR) studies are fundamental to optimizing the therapeutic properties of a lead compound. By synthesizing and evaluating a series of this compound analogues, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties.

Key areas for modification could include:

The Sugar Moiety: The four-sugar chain is a distinctive feature of this compound. oup.com Systematically altering this chain by removing, replacing, or modifying individual sugar units could reveal their importance for biological activity. For example, comparing the activity of this compound with its three-sugar analogue, Ciliatoside A, could provide initial insights. nih.gov

The Diphyllin Core: Modifications to the aromatic rings of the diphyllin structure, such as the addition or removal of hydroxyl or methoxy (B1213986) groups, could influence target binding and potency. mdpi.com

The Lactone Ring: The lactone ring is a common feature in many bioactive lignans. Exploring the impact of opening this ring or modifying its substituents could lead to novel analogues with different activity profiles.

| Analogue Design Strategy | Rationale | Potential Outcome |

| Simplification of the Glycosidic Chain | Improve synthetic accessibility and potentially alter cell permeability. | Identification of the minimal sugar structure required for activity. |